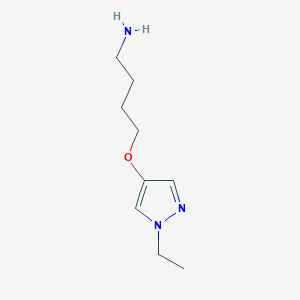
Thalidomide-O-acetamido-PEG1-C2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-acetamido-PEG1-C2-acid is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, particularly in the development of PROTAC (Proteolysis Targeting Chimeras) technology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG1-C2-acid involves multiple steps, starting with the modification of thalidomide to introduce an acetamido group. This is followed by the attachment of a PEG linker to the modified thalidomide. The final product is obtained through a series of purification steps to ensure high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-acetamido-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in scientific research .
Aplicaciones Científicas De Investigación
Thalidomide-O-acetamido-PEG1-C2-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Utilized in the development of targeted therapies for various diseases.
Industry: Applied in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Thalidomide-O-acetamido-PEG1-C2-acid involves its role as a ligand for cereblon, a protein that is part of the E3 ubiquitin ligase complex. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial for the regulation of various cellular pathways and has significant implications for the development of targeted therapies .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: Another cereblon ligand-linker conjugate used in PROTAC technology.
Thalidomide-O-PEG1-C2-acid: A similar compound with slight variations in the linker structure.
Uniqueness
Thalidomide-O-acetamido-PEG1-C2-acid is unique due to its specific structure, which allows for efficient binding to cereblon and effective degradation of target proteins. This makes it a valuable tool in the development of targeted therapies and the study of cellular pathways .
Propiedades
Fórmula molecular |
C20H21N3O9 |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
3-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H21N3O9/c24-14-5-4-12(18(28)22-14)23-19(29)11-2-1-3-13(17(11)20(23)30)32-10-15(25)21-7-9-31-8-6-16(26)27/h1-3,12H,4-10H2,(H,21,25)(H,26,27)(H,22,24,28) |
Clave InChI |
MZFQNXDMXWPQBO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


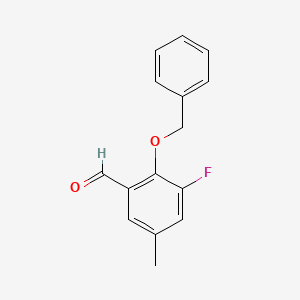


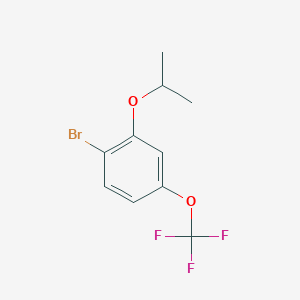

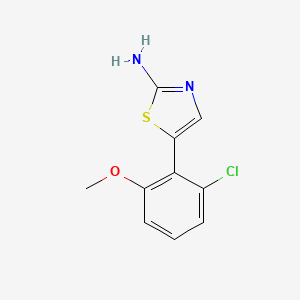
![2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764230.png)
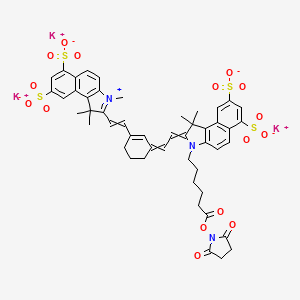

![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)
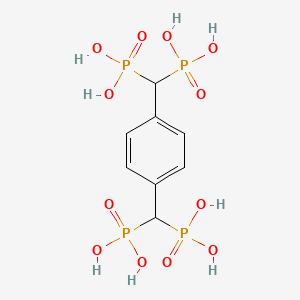
![Ethyl (R)-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B14764249.png)

